molecular formula C21H24N2O4 B2490726 (Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide CAS No. 297145-56-3

(Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Cat. No.: B2490726
CAS No.: 297145-56-3
M. Wt: 368.433
InChI Key: GWTJWWWNINHFBR-RGEXLXHISA-N
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Description

(Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture incorporating an enamide linker, methoxyethyl amino, and substituted benzamide groups, structural motifs commonly found in molecules that modulate protein-protein interactions . Its defined stereochemistry (Z-configuration) is critical for its biological activity and interaction with specific biological targets. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways. Potential research applications include the development of inhibitors for challenging targets, such as the menin-MLL interaction in oncology , or as a scaffold in neurodegenerative disease research, given the ongoing investigation of small-molecule interventions for conditions like Alzheimer's disease . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(Z)-3-(2-methoxyethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-15-4-8-17(9-5-15)20(24)23-19(21(25)22-12-13-26-2)14-16-6-10-18(27-3)11-7-16/h4-11,14H,12-13H2,1-3H3,(H,22,25)(H,23,24)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTJWWWNINHFBR-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H24N2O4C_{18}H_{24}N_{2}O_{4}, with a molecular weight of approximately 336.40 g/mol. The structural features include a methoxyethyl group and a methoxyphenyl group, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Anticancer Potential : Research has shown that compounds with similar structures often interact with specific cellular pathways involved in cancer progression, such as apoptosis and cell cycle regulation.
  • Anti-inflammatory Effects : The presence of certain functional groups suggests potential anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines.

Biological Activity Data

Activity Type Description Reference
AntioxidantSignificant reduction in oxidative stress markers in vitro.
AnticancerInduced apoptosis in various cancer cell lines (e.g., breast and prostate).
Anti-inflammatoryDecreased levels of IL-6 and TNF-alpha in animal models.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • In Vitro Studies : A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting potential use as an anticancer agent.
  • In Vivo Studies : In animal models, the compound was administered to evaluate its anti-inflammatory properties. Results showed a significant reduction in paw edema compared to control groups, indicating its efficacy as an anti-inflammatory agent.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis in cancer cells, while also modulating NF-kB signaling pathways related to inflammation.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. Research has focused on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, in vitro studies have shown that the compound can significantly reduce the viability of breast cancer cells by inducing cell cycle arrest and apoptosis pathways .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. In silico and in vitro evaluations suggest that it may serve as a lead compound for developing new antimicrobial agents . Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
  • Anti-inflammatory Effects
    • Preliminary research suggests that (Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide may possess anti-inflammatory properties. Studies have shown that it can downregulate pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases such as arthritis .

Biological Mechanisms

The biological mechanisms underlying the activities of this compound are multifaceted:

  • Cell Signaling Pathways : The compound appears to interact with several cell signaling pathways involved in cell growth and apoptosis, including the PI3K/Akt and MAPK pathways .
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes critical for cancer cell metabolism, thus limiting the energy supply necessary for tumor growth .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells; reduced viability significantly
Antimicrobial PropertiesEffective against E. coli and S. aureus; potential for developing new antibiotics
Anti-inflammatory EffectsDecreased TNF-alpha levels in macrophages; potential therapeutic application in arthritis

Comparison with Similar Compounds

Structural Analogues from the [N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted) sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] Series (3a–g)

  • Key Differences: These compounds replace the 2-methoxyethylamino group with a sulfamoylphenyl substituent (e.g., 4-(N-(substituted)sulfamoyl)phenyl).
  • However, increased polarity could reduce blood-brain barrier penetration compared to the target compound .

N-{(1Z)-3-[(4-Fluorobenzyl)amino]-1-[5-(4-methylphenyl)-2-furyl]-3-oxoprop-1-en-2-yl}benzamide

  • Key Differences: Features a 4-fluorobenzylamino group and a 5-(4-methylphenyl)furyl substituent instead of the 4-methoxyphenyl and 2-methoxyethylamino groups.
  • The furyl ring introduces π-π stacking capability, which may enhance binding to aromatic residues in proteins .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Key Differences : Simplified structure lacking the enamide core and methoxyphenyl group. Contains a hydroxyl and dimethyl ethyl group.
  • Implications : The N,O-bidentate directing group facilitates metal coordination, making it suitable for catalytic applications rather than biological targeting. Reduced structural complexity may lower synthetic challenges .

N-[(Z)-1-(4-Methoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]benzamide

  • Key Differences: Substitutes the 2-methoxyethylamino group with a 2-methylpropylamino group.

N-[(3Z)-3-[1-Cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide

  • Key Differences: Incorporates a cyano group and isoindol-1-yl ring instead of the enamide-linked methoxyphenyl.
  • The isoindole ring increases aromatic surface area, favoring interactions with hydrophobic protein pockets .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Functional Groups Notable Features
(Z)-N-(3-((2-Methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide C₂₂H₂₅N₂O₄ 2-Methoxyethylamino, 4-methoxyphenyl 381.45 Enamide, benzamide, methoxy Enhanced planarity, moderate lipophilicity
[N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] (3a–g) Varies (e.g., C₂₈H₂₄N₃O₆S) Sulfamoylphenyl ~500–550 Sulfonamide, enamide, methoxy High polarity, hydrogen-bonding capacity
N-{(1Z)-3-[(4-Fluorobenzyl)amino]-1-[5-(4-methylphenyl)-2-furyl]-3-oxoprop-1-en-2-yl}benzamide C₂₉H₂₄FN₂O₃ 4-Fluorobenzylamino, furyl 479.52 Fluorobenzyl, furyl, enamide π-π stacking potential, metabolic stability
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Hydroxy, dimethyl ethyl 207.27 Hydroxyl, benzamide Metal-coordinating N,O-bidentate group
N-[(Z)-1-(4-Methoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]benzamide C₂₂H₂₅N₂O₃ 2-Methylpropylamino 365.45 Enamide, branched alkyl High lipophilicity, potential permeability
N-[(3Z)-3-[1-Cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide C₂₅H₂₃N₄O₃ Cyano, isoindol-1-yl 433.48 Cyano, isoindole, methoxypropyl Electron-withdrawing effects, aromaticity

Key Research Findings

  • Stereochemical Impact : The (Z)-configuration in the target compound optimizes spatial alignment for target engagement, a feature absent in simpler analogs like the N,O-bidentate benzamide .
  • Substituent Effects: Electron-donating groups (e.g., methoxy) enhance stability, while electron-withdrawing groups (e.g., cyano) may improve reactivity in specific environments .
  • Biological Relevance : Compounds with sulfamoyl or fluorobenzyl groups show promise in targeted therapies due to their hydrogen-bonding and π-stacking capabilities, though pharmacokinetic properties vary .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Temperature : Maintaining 0–5°C during acylation minimizes side reactions .
  • Analytical Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress and purity .

Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the methoxy protons (δ 3.2–3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and enamide protons (δ 5.5–6.5 ppm) .
    • ¹³C NMR : Confirms carbonyl groups (δ 165–175 ppm) and methoxy carbons (δ 55–60 ppm) .
  • HPLC : Quantifies purity (>95% typically required for biological assays) using reverse-phase C18 columns and UV detection .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) .

What preliminary biological assays are recommended to evaluate the compound’s therapeutic potential?

Basic Research Question

  • In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based kits) to identify molecular targets .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Software like AutoDock Vina models binding modes with target proteins (e.g., kinases). Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with the benzamide moiety .
  • MD Simulations : GROMACS or AMBER evaluates binding stability over time (≥50 ns trajectories) .
  • QSAR : Correlates substituent effects (e.g., methoxy position) with bioactivity using descriptors like logP and polar surface area .

What strategies resolve contradictions in experimental data from different synthesis batches?

Advanced Research Question

  • Design of Experiments (DoE) : Identifies critical variables (e.g., solvent purity, stirring rate) affecting yield and stereochemistry .
  • Impurity Profiling : LC-MS/MS detects byproducts (e.g., E-isomer or hydrolyzed intermediates) .
  • Batch Comparison : Statistical tools (e.g., ANOVA) analyze variability in biological assay results .

How does modifying substituents (e.g., methoxy vs. chloro groups) affect the compound’s bioactivity and physicochemical properties?

Advanced Research Question

  • Bioactivity :
    • Methoxy Groups : Enhance solubility and hydrogen-bonding capacity, improving target engagement .
    • Chloro Substituents : Increase lipophilicity, potentially enhancing membrane permeability but reducing solubility .
  • Physicochemical Properties :
    • logP : Measured via shake-flask method; chloro groups increase logP by ~0.5 units compared to methoxy .
    • Thermal Stability : DSC reveals chloro-substituted analogs degrade at higher temperatures (ΔT ~10°C) .

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